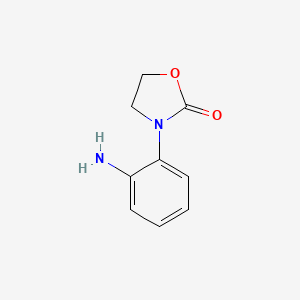

3-(2-Aminophenyl)-1,3-oxazolidin-2-one

Description

Propriétés

IUPAC Name |

3-(2-aminophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-3-1-2-4-8(7)11-5-6-13-9(11)12/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRJOYLGTIOAHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651039 | |

| Record name | 3-(2-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936940-54-4 | |

| Record name | 3-(2-Aminophenyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminophenyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Cyclization Using Dialkyl Carbonates (Phosgene-Free Method)

A significant advancement in oxazolidinone synthesis is the replacement of phosgene with dialkyl carbonates for ring closure. This method is safer and more environmentally friendly.

- Procedure: The starting material is typically an amino alcohol derived from 2-aminophenyl precursors. The amino alcohol is reacted with dialkyl carbonate (e.g., diethyl carbonate) in the presence of a mild base such as sodium methoxide.

- Reaction Conditions: Microwave-assisted heating at 120–150 °C for about 20 minutes has been shown to efficiently promote cyclization.

- Outcome: This method yields the oxazolidinone ring with improved overall yield (around 30-35% higher than phosgene methods) and avoids toxic reagents.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclization reaction, reducing reaction times and improving yields.

- Reagents: Amino alcohol (derived from 2-aminophenyl), diethyl carbonate, sodium methoxide.

- Conditions: Microwave heating at 135 °C for 20 minutes, power around 100–125 W.

- Purification: Column chromatography using hexane-ethyl acetate solvent systems.

- Yields: Reported yields are high, e.g., 94% for similar oxazolidinone derivatives.

Starting from 2-Nitrophenyl Precursors and Reduction

An alternative approach involves first synthesizing 3-(2-nitrophenyl)-1,3-oxazolidin-2-one, followed by reduction of the nitro group to an amino group.

- Step 1: Cyclization of 2-nitrobenzaldehyde with ethanolamine or related amino alcohols under acidic conditions to form the oxazolidinone ring.

- Step 2: Catalytic hydrogenation or chemical reduction of the nitro group to the amino group.

- Advantages: This two-step approach allows for better control over the aromatic substitution pattern.

- Considerations: Reduction conditions must be mild to avoid ring opening or side reactions.

Analyse Des Réactions Chimiques

Cyclization of N-Allylated Carbamates

A sequential intramolecular cyclization of amino alcohol carbamates followed by Cu-catalyzed cross-coupling with aryl iodides provides N -aryl oxazolidinones. For 3-(2-aminophenyl) derivatives, this method achieves yields of 65–85% under mild conditions (50°C, 12 h). The reaction tolerates aryl iodides with nitriles, ketones, and halogens .

Reagents :

-

Substrate : Propargylic amines or amino alcohol carbamates

-

Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%)

-

Conditions : DMF, KPO, 50°C

Alkylation of Isatins

Reaction of bis(2-chloroethyl)amine with substituted isatins (e.g., 5-chloroisatin) in dimethylformamide (DMF) with KCO and tetrabutylammonium bromide (TBAB) yields oxazolidinone-linked oxindoles. This method produces 3-(2-aminophenyl) derivatives in 72–78% yield after 72 h at room temperature .

Example Reaction :

Ring-Opening Reactions

The oxazolidin-2-one ring undergoes nucleophilic attack at the carbonyl group. For example:

-

Hydrolysis : Acidic or basic conditions cleave the ring to yield 2-aminoethanol derivatives.

-

Aminolysis : Reaction with amines (e.g., phenylhydrazine) forms hydrazones (e.g., 5a-b in ) with >80% yield .

Cross-Coupling Reactions

The 2-aminophenyl group participates in Cu-catalyzed N -arylation with aryl iodides. Key data:

| Substrate | Catalyst | Yield | Conditions |

|---|---|---|---|

| 3-(2-Aminophenyl) derivative | CuI/BPMO ligand | 89% | RT, 24 h, DMF |

| 3-(2-Aminophenyl) derivative | Pd(OAc) | 76% | 80°C, 12 h, DCE |

BPMO = N,N'-Bis(pyridin-2-ylmethyl)oxalamide .

Condensation Reactions

The aromatic amine reacts with carbonyl compounds to form imines or heterocycles:

-

With o-phenylenediamine : Forms indoloquinoxaline derivatives (8 ) in 68% yield .

-

With semicarbazide : Produces semicarbazones (6a ) in 75% yield .

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration or halogenation:

-

Nitration : HNO/HSO introduces nitro groups at the para position (yield: 62% ).

-

Bromination : NBS in DMF yields mono-brominated products (55% ) .

Cyclization Mechanism

Alkylation of isatins with bis(2-chloroethyl)amine proceeds via:

-

Nucleophilic attack by the lactam nitrogen on the alkyl chloride.

-

Cyclization facilitated by KCO to form the oxazolidinone ring .

Cu-Catalyzed Arylation

The BPMO ligand enables chemoselective N -arylation via a Cu(I)/Cu(III) cycle, with oxidative addition of aryl iodides as the rate-determining step .

Stability and Functional Group Tolerance

The compound is stable under acidic and basic conditions but undergoes decomposition at temperatures >150°C. Functional groups such as halogens, ethers, and nitriles remain intact during cross-coupling .

Applications De Recherche Scientifique

Antibiotic Development

One of the primary applications of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one is in the development of oxazolidinone antibiotics. This class of antibiotics includes linezolid, which is effective against Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) . The compound serves as a precursor in synthesizing various derivatives that enhance antibacterial activity.

Synthesis of Optical Isomers

The compound can be utilized to prepare racemic mixtures and optical isomers of oxazolidinone antibiotics. The chirality of the carbon atoms in the oxazolidinone nucleus allows for the production of enantiomerically pure compounds, which may exhibit different pharmacological profiles . This application is crucial for optimizing drug efficacy and minimizing side effects.

Biochemical Research

In biochemical research, this compound is used as a building block for synthesizing various bioactive molecules. Its structure allows for modifications that can lead to compounds with specific biological activities, making it valuable in drug discovery processes .

Case Study 1: Synthesis of Linezolid Derivatives

A study demonstrated the synthesis of various linezolid derivatives using this compound as a starting material. The derivatives showed enhanced antibacterial properties compared to linezolid itself. The research highlighted the importance of structural modifications in improving drug performance against resistant bacterial strains .

Case Study 2: Development of New Antibiotics

Research focused on creating new antibiotics by modifying the oxazolidinone structure derived from this compound. The newly synthesized compounds exhibited potent activity against a range of pathogens and demonstrated favorable pharmacokinetic profiles .

Summary Table of Applications

| Application | Description |

|---|---|

| Antibiotic Development | Precursor for synthesizing oxazolidinone antibiotics like linezolid. |

| Synthesis of Optical Isomers | Used to create enantiomerically pure compounds with distinct pharmacological properties. |

| Biochemical Research | Building block for developing various bioactive molecules in drug discovery processes. |

Mécanisme D'action

The mechanism of action of 3-(2-Aminophenyl)-1,3-oxazolidin-2-one involves its interaction with biological targets such as enzymes and receptors. The oxazolidinone ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aminophenyl group can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparaison Avec Des Composés Similaires

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Differences

The biological and chemical properties of oxazolidinones are highly dependent on substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- Positional Isomerism: The para-substituted 3-(4-aminophenyl) analog is pharmacologically significant, serving as a key intermediate in anticoagulants (Rivaroxaban) and antibiotics (Linezolid). Its synthesis via Au-NCs/SCNPs catalysis achieves high efficiency (89% yield) in aqueous media . In contrast, the ortho-substituted 2-aminophenyl variant lacks documented therapeutic applications but may exhibit unique steric interactions due to proximity between the amino group and oxazolidinone ring .

- Electronic Effects : Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance metabolic stability and bioavailability. For example, the trifluoromethyl group in 3-(4-trifluoromethylphenyl)-1,3-oxazolidin-2-one increases lipophilicity, making it suitable for central nervous system (CNS) drug development .

- Synthetic Accessibility: The 4-aminophenyl derivative benefits from optimized catalytic pathways (e.g., Au-NCs/SCNPs), while the ortho-substituted analog lacks reported scalable methods .

Mechanistic Insights from Catalytic Reduction Studies

The reduction of nitro-substituted precursors to aminophenyl derivatives highlights differences in reaction kinetics and intermediates:

- 3-(4-Nitrophenyl)-1,3-oxazolidin-2-one → 3-(4-Aminophenyl)-1,3-oxazolidin-2-one: Proceeds via a two-step mechanism: rapid formation of a diazene intermediate (λmax ≈ 360 nm) followed by slow conversion to the final product (λmax ≈ 250 nm) . UV-Vis spectroscopy confirms intermediate stability and high product yield (89% after 20 hours) .

- Ortho-Substituted Analogs: No direct evidence exists for similar catalytic reduction pathways. Steric hindrance in the ortho position may complicate intermediate formation or reaction efficiency.

Activité Biologique

3-(2-Aminophenyl)-1,3-oxazolidin-2-one is a member of the oxazolidinone class of compounds, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its potential applications in treating bacterial infections and its role as a scaffold for developing new pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C9H10N2O2, with a molecular weight of approximately 178.19 g/mol. The structure features a five-membered ring containing nitrogen and oxygen, which is characteristic of oxazolidinones.

| Property | Value |

|---|---|

| Molecular Formula | C9H10N2O2 |

| Molecular Weight | 178.19 g/mol |

| Chemical Structure | Chemical Structure |

Antibacterial Properties

Oxazolidinones, including this compound, are primarily recognized for their antibacterial properties. They inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This mechanism makes them effective against various Gram-positive bacteria, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Recent studies have explored the anticancer potential of oxazolidinones. For instance, compounds related to this compound have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves inducing apoptosis through mitochondrial pathways and the activation of caspases .

In vitro studies indicated that certain derivatives exhibited significant cytotoxicity against these cancer cell lines while sparing non-tumorigenic cells . The IC50 values for some derivatives were reported at approximately 17.66 µM for MCF-7 and 31.10 µM for HeLa cells.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within bacterial and cancer cells:

- Bacterial Protein Synthesis Inhibition : By binding to the ribosomal subunit, it disrupts protein synthesis.

- Induction of Apoptosis : In cancer cells, it triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS), which activate apoptotic pathways .

Case Studies

Several studies have highlighted the biological activities of oxazolidinones:

- Antibacterial Study : A study demonstrated that oxazolidinones effectively inhibited the growth of various bacterial strains, showcasing their potential as antibiotics .

- Anticancer Study : Research on 5-(carbamoylmethylene)-oxazolidin-2-ones revealed their ability to induce G1 phase arrest in the cell cycle of cancer cells and activate apoptosis via caspase pathways .

Q & A

What are the common synthetic routes for 3-(2-Aminophenyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of this compound typically involves catalytic reduction of nitro precursors or cyclization of substituted amines. For example, the reduction of 3-(2-nitrophenyl)-1,3-oxazolidin-2-one using gold nanoclusters (Au-NCs) immobilized in single-chain nanoparticles (SCNPs) achieves high selectivity for the aminophenyl derivative under aqueous conditions . Reaction parameters such as catalyst loading, pH, and temperature critically impact yield. Alternative routes include direct coupling of crotonic acid derivatives with oxazolidinone scaffolds via reflux in ethyl acetate/hexane mixtures, though prolonged reaction times (e.g., 3 days) are required for optimal yields .

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic Research Question

X-ray crystallography remains the gold standard for resolving three-dimensional structures. Software like SHELXL (part of the SHELX suite) is widely used for refining crystallographic data, even for small molecules with complex substituents . For dynamic structural analysis, nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and F NMR) and high-resolution mass spectrometry (HRMS) validate molecular composition. Thermal ellipsoid plots derived from X-ray data (e.g., ORTEP-III) are essential for visualizing bond angles and torsional strain in the oxazolidinone ring .

How do substituents on the oxazolidinone ring influence antibacterial activity, and what structural motifs are critical for potency?

Advanced Research Question

Structure-activity relationship (SAR) studies reveal that the 2-aminophenyl group enhances binding to bacterial ribosomes, a mechanism shared with clinically used oxazolidinones like linezolid and tedizolid . Fluorine substitution at specific positions (e.g., C5 in tedizolid isomers) improves pharmacokinetic properties by reducing metabolic degradation . Computational docking studies suggest that electron-withdrawing groups on the phenyl ring stabilize interactions with the 23S rRNA peptidyl transferase center, while bulky substituents may hinder binding .

How can computational methods predict the reactivity and biological interactions of this compound?

Advanced Research Question

Density functional theory (DFT) calculations and molecular dynamics (MD) simulations are critical for modeling reaction pathways and protein-ligand interactions. For instance, DFT can optimize transition states for nitro-to-amine reduction steps , while MD simulations of tedizolid analogs reveal how side-chain flexibility affects ribosomal binding . Tools like PubChem’s canonical SMILES strings and InChI keys enable rapid virtual screening against bacterial targets .

What methodological challenges arise in detecting this compound metabolites or derivatives in biological samples?

Advanced Research Question

Derivatization with 2-nitrobenzaldehyde (2-NBA) is a common strategy to enhance detection sensitivity via HPLC or LC-MS. However, side reactions may form artifacts like 3-[(E)-(2-nitrobenzylidene)amino]-1,3-oxazolidin-2-one (NP-AOZ), requiring rigorous validation to distinguish true metabolites . Solid-phase extraction (SPE) and isotope dilution methods improve recovery rates in complex matrices like plasma or urine.

How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Advanced Research Question

Discrepancies in unit cell parameters or hydrogen-bonding networks often stem from polymorphic variations or solvent inclusion. SHELXL’s twin refinement tools can model twinned crystals, while Rietveld analysis of powder X-ray diffraction (PXRD) data identifies phase purity . Collaborative data repositories like the Cambridge Structural Database (CSD) provide benchmarks for validating new structures against published metrics .

What role do heterogeneous catalysts play in the synthesis of this compound?

Advanced Research Question

Au-NCs/SCNPs catalyze the reduction of nitro groups to amines with >90% efficiency under mild conditions, avoiding harsh reagents like LiAlH . Catalyst recyclability and ligand stability in aqueous media are key parameters for industrial scalability. Kinetic studies using UV-Vis spectroscopy identify rate-limiting steps, such as diazene intermediate formation .

How can quantitative structure-activity relationship (QSAR) models optimize the design of this compound analogs?

Advanced Research Question

QSAR models correlate electronic (e.g., Hammett σ constants) and steric descriptors (e.g., molar refractivity) with antibacterial MIC values. For example, introducing morpholinylmethyl groups at the C5 position enhances solubility without compromising target affinity . Machine learning algorithms trained on oxazolidinone libraries predict novel substituents with high ribosomal binding scores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.